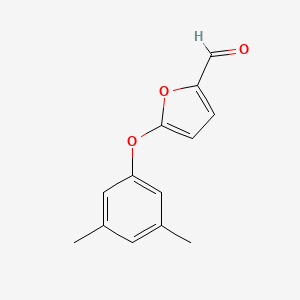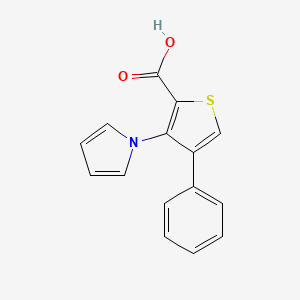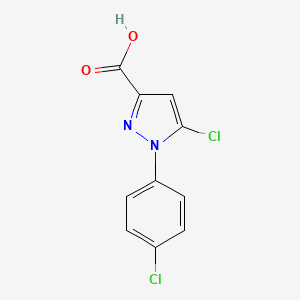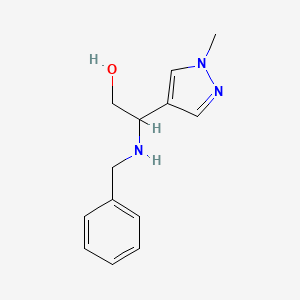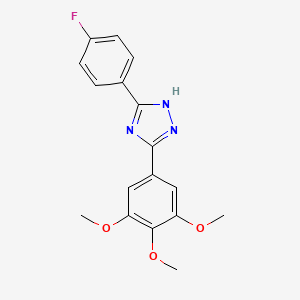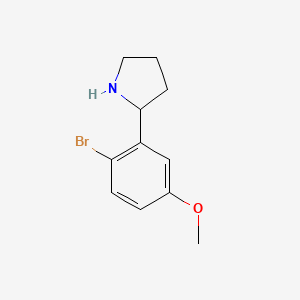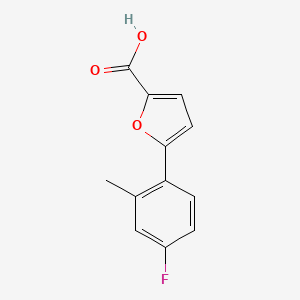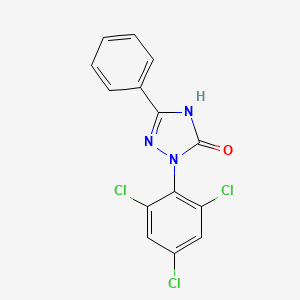
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with phenylhydrazine, followed by cyclization with triethyl orthoformate. The reaction conditions often require the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can result in various functionalized triazoles.
科学研究应用
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trichlorophenyl group, which may affect its biological activity and chemical properties.
2-(2,4,6-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the phenyl group, which can influence its reactivity and applications.
Uniqueness
The presence of both phenyl and trichlorophenyl groups in 5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one makes it unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C14H8Cl3N3O |
|---|---|
分子量 |
340.6 g/mol |
IUPAC 名称 |
5-phenyl-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H8Cl3N3O/c15-9-6-10(16)12(11(17)7-9)20-14(21)18-13(19-20)8-4-2-1-3-5-8/h1-7H,(H,18,19,21) |
InChI 键 |
GZYCMKOFTONLMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


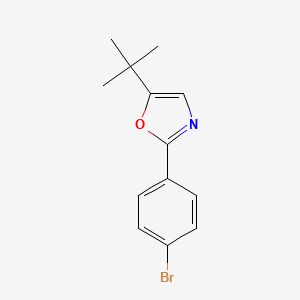
![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
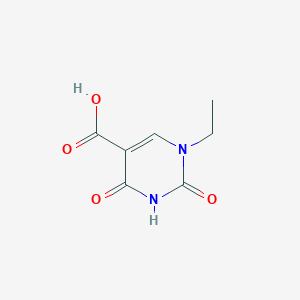
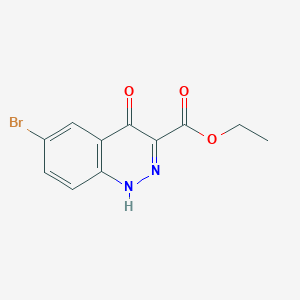
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)
